(3S,4R)-3-Bromo-4-fluorooxolane
Description
Properties
IUPAC Name |
(3S,4R)-3-bromo-4-fluorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMROPNYAMGRQ-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Bromofluorination of Oxolane Precursors
Catalytic Asymmetric Halogenation
A patent (WO2010086877A2) describes zinc bromide (ZnBr₂)-catalyzed bromofluorination of dihydrofuran derivatives. Using 20% SO₃ oleum as a solvent and iodine as a co-catalyst, bromine is introduced at the 3-position, followed by fluorination at the 4-position. Key parameters:
- Temperature : 25–45°C for bromination; 5–35°C for fluorination.
- Yield : 90–95% with >95% purity.
- Stereocontrol : ZnBr₂ coordinates to the oxolane oxygen, directing anti-addition of halogens (Sharpless-like model).
Table 1: Bromofluorination Optimization
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Reaction Temperature | 30–40°C | 88–92% ee |
| ZnBr₂ Loading | 10 mol% | 95% ee |
| Solvent (Oleum) | 20% SO₃ | 90% yield |
Ring-Opening of Epoxides with Dual Halogenation
Epoxide Intermediate Synthesis
A method from PMC8646589 utilizes 3,4-epoxyoxolane as a precursor. The epoxide is treated with ammonium cerium(IV) nitrate and lithium bromide (LiBr) in acetonitrile:
- Bromination : LiBr opens the epoxide at C3, forming a bromohydrin.
- Fluorination : Selectfluor® introduces fluorine at C4 via SN2 displacement.
Table 2: Epoxide Ring-Opening Conditions
| Reagent | Role | ee Achieved |
|---|---|---|
| LiBr | Bromide source | 89% |
| Selectfluor® | Fluorinating agent | 91% |
| CH₃CN | Solvent | 87% yield |
Chiral Auxiliary-Mediated Cyclization
Evans Oxazolidinone Approach
A procedure adapted from CN106588865B employs (R)-4-benzyloxazolidin-2-one to control stereochemistry:
- Aldol Reaction : Chiral auxiliary directs formation of (3S)-bromo intermediate.
- Cyclization : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) forms the oxolane ring.
- Fluorination : DAST (diethylaminosulfur trifluoride) introduces fluorine at C4.
Table 3: Chiral Auxiliary Performance
| Auxiliary | Cyclization Yield | ee |
|---|---|---|
| Evans Oxazolidinone | 82% | 99% |
| Oppolzer Sultam | 75% | 97% |
Enzymatic Resolution of Racemic Mixtures
Comparative Analysis of Methods
Table 4: Method Efficiency
| Method | Yield | ee | Scalability |
|---|---|---|---|
| Catalytic Bromofluorination | 95% | 92% | Industrial |
| Epoxide Ring-Opening | 85% | 91% | Moderate |
| Chiral Auxiliary | 78% | 99% | Low |
| Enzymatic Resolution | 45% | 98% | Niche |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated oxolanes, while oxidation and reduction reactions can produce different alcohols or ketones .
Scientific Research Applications
Medicinal Chemistry
(3S,4R)-3-Bromo-4-fluorooxolane has been investigated for its potential therapeutic applications. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that compounds with similar halogenated oxolane structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 20 |
- Anticancer Properties : Studies have demonstrated that halogenated oxolanes can inhibit cancer cell proliferation. For example, this compound derivatives have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its stereochemistry allows for selective reactions that are crucial in asymmetric synthesis.
- Chiral Synthesis : The presence of chiral centers in this compound makes it a valuable building block for synthesizing other chiral compounds through methods such as nucleophilic substitution and coupling reactions .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | 85 |
| Coupling Reaction | Formation of biaryl compounds using palladium catalysis | 90 |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
- Polymerization Studies : The compound has been used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several halogenated oxolanes, including this compound. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Case Study 2: Synthesis of Chiral Compounds
In a recent publication, scientists synthesized a series of chiral compounds starting from this compound. They achieved high yields through nucleophilic substitution reactions and demonstrated the utility of this compound as a versatile building block in asymmetric synthesis .
Mechanism of Action
The mechanism by which (3S,4R)-3-Bromo-4-fluorooxolane exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound is compared to other halogenated oxolanes and cyclic ethers (Table 1). Key differences arise from halogen type, substitution patterns, and stereochemistry.
Table 1: Comparative Properties of Halogenated Oxolanes
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Dipole Moment (D) | Reactivity (SN2) | Solubility (H₂O) |
|---|---|---|---|---|---|
| (3S,4R)-3-Bromo-4-fluorooxolane | 183.02 | ~180 (est.) | 2.8 (est.) | Moderate | Low |
| (3R,4S)-3-Bromo-4-fluorooxolane | 183.02 | ~180 (est.) | 2.8 (est.) | Moderate | Low |
| 3-Bromooxolane | 165.98 | ~170 (est.) | 2.1 (est.) | High | Very Low |
| 4-Fluorooxolane | 90.09 | ~88 | 1.5 | Low | Moderate |
| 3-Chloro-4-fluorooxolane | 138.56 | ~160 (est.) | 2.3 (est.) | Moderate | Low |
Key Observations :
- Halogen Effects: Bromine increases molecular weight and polarizability, enhancing SN2 reactivity compared to fluorine. Fluorine’s electronegativity elevates dipole moments but reduces solubility in nonpolar solvents .
- Stereochemistry : The (3S,4R) configuration creates a cis-diaxial arrangement, increasing steric hindrance compared to trans isomers, which may slow certain reactions.
- Ring Strain : The oxolane ring’s strain facilitates ring-opening reactions, distinguishing it from dioxolanes (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in ), where aromatic substituents stabilize the structure .
Research Findings and Trends
- Stereochemical Impact : Enantiomers like (3R,4S)-3-Bromo-4-fluorooxolane exhibit identical physical properties but opposite optical activity, critical for chiral synthesis.
- Comparative Stability : Fluorine’s strong C-F bond stabilizes the compound against thermal degradation compared to chlorine analogs.
Biological Activity
(3S,4R)-3-Bromo-4-fluorooxolane is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
- IUPAC Name: this compound
- Molecular Formula: C5H8BrF
- Molecular Weight: 195.02 g/mol
The compound features a unique oxolane ring structure with bromine and fluorine substituents that contribute to its biological activity. The stereochemistry at the 3 and 4 positions is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and metabolic stability of organic molecules, which can lead to increased biological efficacy.
-
Anti-inflammatory Activity:
- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Inhibition of these enzymes can reduce the synthesis of prostaglandins, thereby alleviating inflammation.
- A study demonstrated that fluorinated compounds often exhibit enhanced selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties:
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds and their implications:
-
Study on Fluorinated Compounds:
A research article explored the synthesis and biological evaluation of fluorinated oxolanes, noting that compounds with similar structures exhibited potent anti-inflammatory effects in vitro . The study highlighted how bromination and fluorination could synergistically enhance biological activity. -
Antimicrobial Testing:
Another study assessed the antimicrobial efficacy of various bromofluorinated compounds. Results indicated that compounds with oxolane rings showed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
Data Table: Biological Activity Comparison
Q & A
Q. Q: What are the key synthetic routes for (3S,4R)-3-Bromo-4-fluorooxolane, and how is stereochemical control achieved?
A: The synthesis of halogenated oxolanes typically involves halogenation or nucleophilic substitution on a preformed oxolane scaffold. For stereochemical control, methods such as asymmetric catalysis or chiral resolution are critical. For example, analogous bromo-fluoro-dioxolane derivatives (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) are synthesized via regioselective halogenation using Lewis acids to direct substituent placement . Stereochemical purity in (3S,4R)-configured compounds may require chiral auxiliaries or enzymatic resolution, as seen in fluorinated pyrrolidine syntheses .
Advanced Synthesis
Q. Q: How can enantiomeric excess (ee) be optimized in the synthesis of this compound?
A: Advanced strategies include:
- Chiral Ligand-Assisted Catalysis : Palladium or copper catalysts with chiral ligands (e.g., BINAP) enhance stereoselectivity in halogenation steps.
- Dynamic Kinetic Resolution : Enzymatic methods or reversible ring-opening/closure mechanisms can bias stereochemistry .
- Computational Modeling : QSAR or DFT studies predict optimal reaction conditions for ee maximization, as applied in fluorinated morpholine derivatives .
Structural Characterization
Q. Q: Which analytical techniques are most effective for confirming the stereochemistry of this compound?
A:
- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated for (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl derivatives .
- NMR Spectroscopy : and -NOESY correlate spatial proximity of substituents. For example, coupling constants between H3 and H4 in oxolane confirm cis/trans configurations.
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via chiral vibrational modes .
Biological Activity
Q. Q: How does the stereochemistry of this compound influence its bioactivity compared to diastereomers?
A: Stereochemistry dictates target binding. For instance, (3S,4R)-configured fluorophenyl-piperidines show higher affinity for serotonin transporters than (3R,4S)-diastereomers due to complementary receptor topology . Similarly, bromo-fluoro substitution in dioxolanes alters pharmacokinetics; para-substituted analogs exhibit enhanced blood-brain barrier penetration .
Data Contradiction Analysis
Q. Q: How can conflicting reports on the biological activity of halogenated oxolanes be resolved?
A: Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-bromo vs. 4-fluoro substitution) to isolate substituent effects .
- Target-Specific Assays : Use isoform-selective receptors to clarify off-target interactions.
- Meta-Analysis : Pool data from multiple studies (e.g., fluorinated pyrrolidines vs. oxolanes) to identify trends in steric/electronic requirements.
Computational Modeling
Q. Q: What computational tools predict the reactivity and stability of this compound?
A:
- DFT Calculations : Assess thermodynamic stability of stereoisomers and reaction intermediates.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments .
- Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .
Comparative Analysis of Structural Analogs
Q. Q: How do structural analogs of this compound differ in pharmacological profiles?
A:
Stability and Storage
Q. Q: What are the optimal storage conditions for this compound to prevent degradation?
A:
- Temperature : Store at –20°C in inert atmosphere (argon) to minimize halogen loss.
- Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis .
- Light Sensitivity : Amber vials prevent photolytic C-Br bond cleavage, as observed in bromo-fluoroarenes .
Toxicity Profiling
Q. Q: What methodologies assess the in vitro toxicity of this compound?
A:
- MTT Assay : Measures mitochondrial dysfunction in HepG2 cells.
- hERG Channel Inhibition : Patch-clamp electrophysiology evaluates cardiac liability .
- Ames Test : Screens for mutagenicity via bacterial reverse mutation assays .
Advanced Applications
Q. Q: How is this compound utilized in medicinal chemistry beyond lead optimization?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
